molecular formula C8H14O4 B080895 2,2'-Bi-1,4-dioxane CAS No. 14230-41-2

2,2'-Bi-1,4-dioxane

Cat. No. B080895
CAS RN: 14230-41-2
M. Wt: 174.19 g/mol
InChI Key: NVRGHQLYUVWKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bi-1,4-dioxane is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a cyclic ether with a six-membered ring and two oxygen atoms that are bridged by a methylene group. This compound has been synthesized through various methods, and its potential applications in scientific research have been explored extensively.

Mechanism Of Action

The mechanism of action of 2,2'-Bi-1,4-dioxane is not fully understood. However, it is believed that its unique structure allows it to interact with metal ions through coordination bonds, which can lead to the formation of stable complexes. These complexes can then be used for various applications, such as catalysis and sensing.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2,2'-Bi-1,4-dioxane. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity towards various cell lines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2'-Bi-1,4-dioxane in lab experiments is its high selectivity and sensitivity towards metal ions. This compound can be used for various applications, such as catalysis, sensing, and drug delivery. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2,2'-Bi-1,4-dioxane. One potential area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the exploration of its potential applications in drug delivery, as well as its use as a building block for the synthesis of new organic compounds. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential effects on biological systems.

Synthesis Methods

2,2'-Bi-1,4-dioxane can be synthesized through several methods, including the reaction of ethylene glycol with formaldehyde in the presence of a catalyst, such as zinc chloride or magnesium oxide. Another method involves the reaction of 1,4-dioxane with formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting compound can be purified through various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

2,2'-Bi-1,4-dioxane has been widely used in scientific research due to its unique properties. It has been studied as a potential ligand for metal ions, such as copper and nickel, and has been shown to exhibit high selectivity and sensitivity towards these ions. This compound has also been used as a building block for the synthesis of various organic compounds, such as heterocycles and amino acids.

properties

CAS RN

14230-41-2

Product Name

2,2'-Bi-1,4-dioxane

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2-(1,4-dioxan-2-yl)-1,4-dioxane

InChI

InChI=1S/C8H14O4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-8H,1-6H2

InChI Key

NVRGHQLYUVWKIR-UHFFFAOYSA-N

SMILES

C1COC(CO1)C2COCCO2

Canonical SMILES

C1COC(CO1)C2COCCO2

synonyms

2,2'-Bi(1,4-dioxane)

Origin of Product

United States

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